molecular formula C23H27ClN2O5 B2741896 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride CAS No. 2193067-82-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride

Cat. No.: B2741896
CAS No.: 2193067-82-0
M. Wt: 446.93
InChI Key: JFNICFINYFJKFK-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative, structurally characterized by a morpholin-4-yl ethyl group attached to the aminoacetic acid backbone and a hydrochloride counterion. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile properties, enabling selective deprotection under mild conditions (e.g., piperidine treatment) . The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents and influence intermolecular interactions during peptide assembly. The hydrochloride salt form ensures stability and compatibility with SPPS protocols, where ionic intermediates are often handled in dimethylformamide (DMF) or dichloromethane (DCM) .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-morpholin-4-ylethyl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5.ClH/c26-22(27)15-25(10-9-24-11-13-29-14-12-24)23(28)30-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-8,21H,9-16H2,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNICFINYFJKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride, with CAS No. 2193067-82-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

The compound's molecular formula is C20H24ClN2O4C_{20}H_{24}ClN_2O_4, and it has a molecular weight of approximately 396.4 g/mol. The structure features a fluorenyl group, which may enhance its hydrophobic interactions, and a morpholine moiety that can influence its biological activity through receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The fluorenyl group may facilitate binding to hydrophobic pockets in enzymes, while the morpholine structure can engage in hydrogen bonding with active sites.
  • Receptor Binding : The compound's structure allows it to potentially modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of the fluorenyl group possess antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and other pathogens .
  • Antineoplastic Effects : The fluorenone class, which includes this compound, has been noted for antitumor properties. Studies have demonstrated that certain fluorenone derivatives can inhibit cancer cell proliferation through various mechanisms .
  • Neuroactive Potential : Given the morpholine component, there is potential for neuroactivity, possibly affecting neurotransmitter systems and influencing conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against bacterial strains; specific substituents enhanced activity .
Study 2Antineoplastic PropertiesShowed inhibition of cancer cell lines; potential for development as an anticancer agent .
Study 3NeuroactivityInvestigated effects on neurotransmitter modulation; suggested potential therapeutic applications in mental health .

Comparison with Similar Compounds

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}[2-(4-methoxyphenyl)ethyl]amino)acetic acid (CAS 1286711-20-3)

  • Structure : Replaces the morpholine group with a 4-methoxyphenyl ethyl chain.
  • Key Differences :
    • The methoxyphenyl group introduces lipophilicity, reducing aqueous solubility compared to the morpholine derivative.
    • The electron-donating methoxy group may stabilize aromatic interactions in peptide side chains, whereas morpholine’s polarity facilitates hydrogen bonding .
  • Applications : Preferred for hydrophobic peptide segments or membrane-associated protein studies .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)

  • Structure : Incorporates a piperazine ring instead of morpholine.
  • Key Differences :
    • Piperazine’s dual nitrogen atoms increase basicity (pKa ~9.8) compared to morpholine (pKa ~7.4), affecting pH-dependent solubility and deprotection kinetics.
    • Piperazine derivatives are often used to enhance solubility in acidic buffers, whereas morpholine-containing compounds exhibit balanced polar-apolar characteristics .
  • Applications : Common in water-soluble peptide tags or linker systems for bioconjugation .

2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS 1592739-14-4)

  • Structure : Features a rigid azetidine (four-membered ring) with a methyl substituent.
  • Reduced polarity compared to morpholine may limit compatibility with polar solvents like DMF .
  • Applications : Useful in constrained peptide scaffolds or macrocyclic synthesis .

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analog Piperazine Derivative Azetidine Derivative
Molecular Formula C26H29ClN2O5 (estimated*) C26H25NO5 C20H25N3O4 C21H21NO5
Molecular Weight ~509.0 g/mol 443.5 g/mol 395.4 g/mol 367.4 g/mol
Polarity High (morpholine O/N) Moderate (methoxyphenyl) High (piperazine N) Low (azetidine)
Solubility Soluble in DMF, DCM, MeCN Limited in water Soluble in acidic buffers Moderate in DCM
Deprotection Conditions 20% piperidine in DMF Similar Similar Similar

*Calculated based on structural analogy to , entry 43.

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